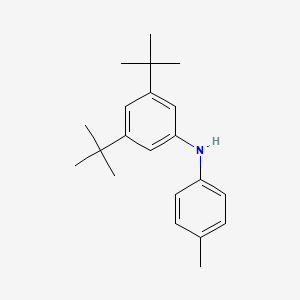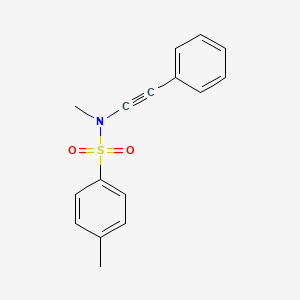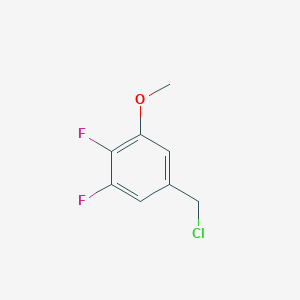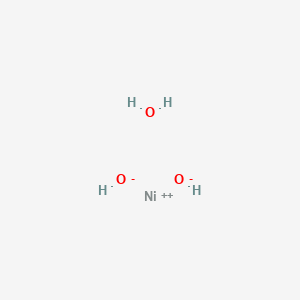
Arg-pyr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arg-pyr, also known as Pyr-Arg, is a synthetic peptide compound that has gained attention in various scientific fields due to its unique properties and applications. It is composed of the amino acids pyrrolysine (Pyr) and arginine (Arg), forming a peptide bond. This compound is particularly noted for its role in biochemical research, especially in the study of proteolytic enzymes and their substrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Arg-pyr typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid, pyrrolysine, to a resin. Subsequent amino acids, including arginine, are added sequentially. The peptide chain is elongated through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of continuous flow systems and advanced purification methods, such as reversed-phase chromatography, enhances the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions
Arg-pyr undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the peptide’s functional groups, enhancing its stability and activity.
Substitution: Substitution reactions involve replacing specific amino acids or functional groups to create analogs with altered properties.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in dry dichloromethane (DCM) with pyridine as a scavenger.
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents, such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, activity, or specificity. These products are often used in biochemical assays and therapeutic applications.
Aplicaciones Científicas De Investigación
Arg-pyr has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study proteolytic enzymes and their inhibitors.
Biology: Employed in the study of protein-protein interactions and signal transduction pathways.
Industry: Utilized in the development of diagnostic assays and quality control of pharmaceutical preparations.
Mecanismo De Acción
The mechanism of action of Arg-pyr involves its interaction with specific molecular targets, such as proteolytic enzymes. The peptide binds to the active site of the enzyme, forming a stable complex that can be measured using chromogenic or fluorogenic substrates. This interaction allows researchers to study the enzyme’s activity, specificity, and inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Pyr-Pro-Arg-pNA: A chromogenic substrate used for protein C determination.
Pyr-Arg-Thr-Lys-Arg-AMC: A fluorogenic substrate used in enzymatic assays.
Uniqueness
Arg-pyr stands out due to its unique combination of pyrrolysine and arginine, which provides distinct biochemical properties. Its ability to form stable complexes with proteolytic enzymes makes it a valuable tool in enzymatic assays and therapeutic research. Additionally, its versatility in undergoing various chemical reactions allows for the creation of analogs with tailored properties .
Propiedades
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCAGRPOUWSBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)





![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)

![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)



![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)

